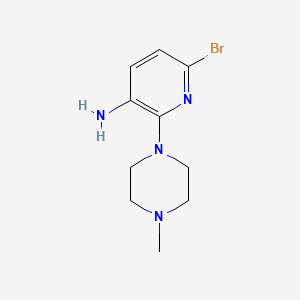

6-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“6-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-amine” is a chemical compound with the molecular formula C10H15BrN4 . It has a molecular weight of 271.16 .

Chemical Reactions Analysis

While specific chemical reactions involving “6-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-amine” are not detailed in the available resources, similar compounds have been involved in various chemical reactions. For instance, Suzuki cross-coupling reactions have been used to synthesize a series of novel pyridine derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-amine” such as melting point, boiling point, and density are not provided in the available resources .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Nucleophilic Substitution Reactions : It is used in nucleophilic substitution reactions, as demonstrated in the synthesis of derivatives like 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile (Mishriky & Moustafa, 2013).

Suzuki Cross-Coupling Reactions : This compound is a key reactant in Suzuki cross-coupling reactions to produce novel pyridine derivatives with potential applications in liquid crystals and as biological agents (Ahmad et al., 2017).

Catalyst-Free Synthesis : Research has explored its use in catalyst-free synthesis methods for creating pyridine derivatives, contributing to greener chemical processes (Ali et al., 2015).

Biological and Pharmacological Applications

Anticancer Activities : Studies have shown its derivatives to have potential as anticancer agents, particularly against prostate cancer cells (Demirci & Demirbas, 2019).

Antibacterial Properties : Some derivatives of this compound have been evaluated for their antibacterial activities, showing varying degrees of effectiveness (Bayrak et al., 2009).

Inhibition of Enzymes : Certain pyridine derivatives have shown activity as inhibitors of enzymes like 15-lipoxygenase, which is significant for therapeutic applications in inflammation and pain (Asghari et al., 2016).

Material Science and Coordination Chemistry

Ligand for Metal Complexes : It's used in the synthesis of bifunctional oligo-α-aminopyridine ligands for constructing metal complexes, relevant in material science and catalysis (Hasan et al., 2003).

Coordination Polymers : This compound contributes to the synthesis of coordination polymers with potential applications in magnetic studies and molecular recognition (Mirzaei et al., 2012).

Safety and Hazards

Eigenschaften

IUPAC Name |

6-bromo-2-(4-methylpiperazin-1-yl)pyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrN4/c1-14-4-6-15(7-5-14)10-8(12)2-3-9(11)13-10/h2-3H,4-7,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWHHHAKDQGAGRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=CC(=N2)Br)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-Methoxyphenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2513139.png)

![2-(7-Hydroxy-2-oxochromen-4-yl)benzo[f]chromen-3-one](/img/structure/B2513141.png)

![N-{4-[(1H-indazol-4-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B2513144.png)

![Ethyl 3-(benzylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B2513145.png)

![5-((2,6-Dimethylmorpholino)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2513146.png)

![2-[9-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2513150.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-ethoxyphenyl)propanamide](/img/structure/B2513152.png)

![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-phenethyloxalamide](/img/structure/B2513154.png)

![2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2513159.png)